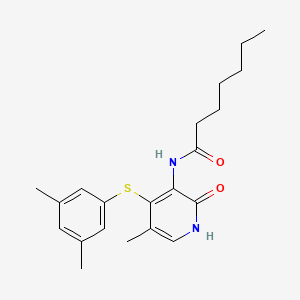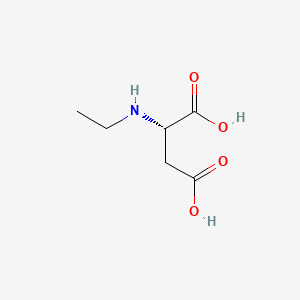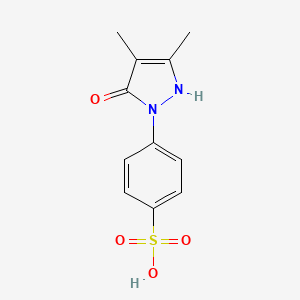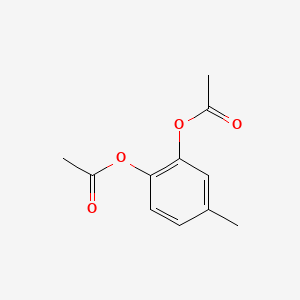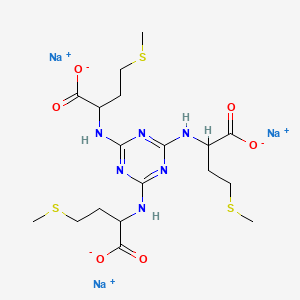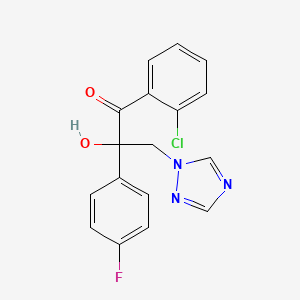
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry, where it is used as a building block for the synthesis of various drugs and biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the cyclization of primary amines with diols, often catalyzed by metal complexes such as Cp*Ir . Another common method is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions, which allow for the efficient and scalable synthesis of these compounds. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup provides enantioenriched α-substituted piperidines in good yields .
化学反応の分析
Types of Reactions
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines.
科学的研究の応用
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of piperidine, 1-butyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist at certain receptor sites, thereby inhibiting the biological activity of endogenous ligands . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4,4-diphenyl-3-butenyl)piperidine hydrochloride
- 1,1-Diphenyl-4-piperidino-1-butanol Hydrochloride
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its butyl and diphenyl substituents contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound in drug design and development .
特性
CAS番号 |
91075-45-5 |
|---|---|
分子式 |
C21H28ClN |
分子量 |
329.9 g/mol |
IUPAC名 |
1-butyl-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-2-3-16-22-17-14-21(15-18-22,19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13H,2-3,14-18H2,1H3;1H |
InChIキー |
XXWXBLGNLDVIIL-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


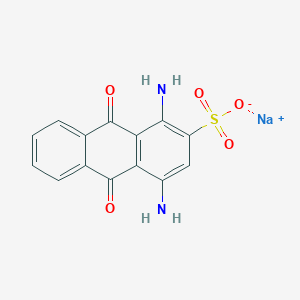

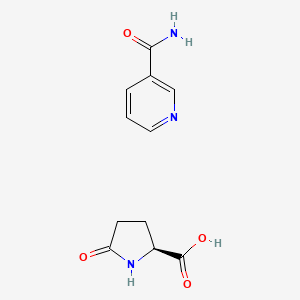
![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
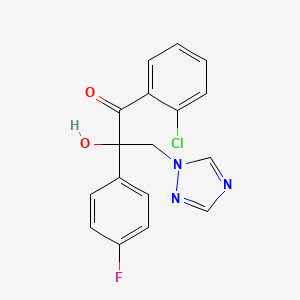
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
